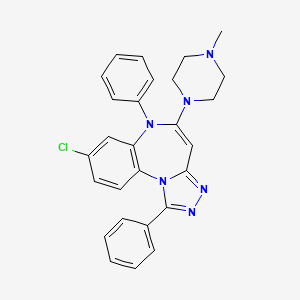
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-methyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-methyl-1-piperazinyl)- is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its significant pharmacological activities, particularly in the central nervous system. It exhibits properties such as anxiolytic, sedative, and anticonvulsant effects, making it a valuable compound in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-methyl-1-piperazinyl)- involves several steps. One common method includes the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature. This reaction yields N’-(1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide, which is then cyclized by refluxing in anhydrous ethanol to form the desired triazolobenzodiazepine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes solvent-free conditions and the use of specific catalysts to enhance the reaction efficiency .
化学反应分析
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzodiazepine core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .
科学研究应用
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as an anxiolytic, sedative, and anticonvulsant agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用机制
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and reduced neuronal excitability .
相似化合物的比较
Similar Compounds
Alprazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Diazepam: A benzodiazepine that shares some pharmacological activities but differs in its chemical structure.
Triazolothiadiazine: A related compound with diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine is unique due to its specific substitution pattern and the presence of the triazole ring fused to the benzodiazepine core. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
属性
CAS 编号 |
153901-59-8 |
|---|---|
分子式 |
C27H25ClN6 |
分子量 |
469.0 g/mol |
IUPAC 名称 |
8-chloro-5-(4-methylpiperazin-1-yl)-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C27H25ClN6/c1-31-14-16-32(17-15-31)26-19-25-29-30-27(20-8-4-2-5-9-20)34(25)23-13-12-21(28)18-24(23)33(26)22-10-6-3-7-11-22/h2-13,18-19H,14-17H2,1H3 |
InChI 键 |
NIPMNJWULPSMPJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC3=NN=C(N3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















